1-(4-Benzylpiperidin-1-yl)-2-(4-bromophenoxy)ethanone
Overview
Description
1-(4-Benzylpiperidin-1-yl)-2-(4-bromophenoxy)ethanone is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a piperidine ring substituted with a benzyl group and an ethanone moiety linked to a bromophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Benzylpiperidin-1-yl)-2-(4-bromophenoxy)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 4-Benzylpiperidine: This can be achieved by reacting piperidine with benzyl chloride under basic conditions.
Synthesis of 4-Bromophenoxyethanone: This involves the reaction of 4-bromophenol with ethyl chloroacetate, followed by hydrolysis and decarboxylation to yield 4-bromophenoxyethanone.
Coupling Reaction: The final step involves the coupling of 4-benzylpiperidine with 4-bromophenoxyethanone under acidic or basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Benzylpiperidin-1-yl)-2-(4-bromophenoxy)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom in the phenoxy group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products
Oxidation: Products include ketones and carboxylic acids.
Reduction: The major product is the corresponding alcohol.
Substitution: Products vary depending on the nucleophile used, resulting in compounds such as amines or thiols.
Scientific Research Applications
1-(4-Benzylpiperidin-1-yl)-2-(4-bromophenoxy)ethanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to receptor binding and enzyme inhibition.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(4-Benzylpiperidin-1-yl)-2-(4-bromophenoxy)ethanone depends on its interaction with molecular targets. It may act as an inhibitor or modulator of specific enzymes or receptors, affecting various biological pathways. The exact mechanism can vary based on the context of its use, such as in medicinal chemistry or pharmacology.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Benzylpiperidin-1-yl)-2-(4-chlorophenoxy)ethanone
- 1-(4-Benzylpiperidin-1-yl)-2-(4-fluorophenoxy)ethanone
- 1-(4-Benzylpiperidin-1-yl)-2-(4-methylphenoxy)ethanone
Uniqueness
1-(4-Benzylpiperidin-1-yl)-2-(4-bromophenoxy)ethanone is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. This uniqueness can be leveraged in the design of new compounds with specific properties or activities.
Properties
IUPAC Name |
1-(4-benzylpiperidin-1-yl)-2-(4-bromophenoxy)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrNO2/c21-18-6-8-19(9-7-18)24-15-20(23)22-12-10-17(11-13-22)14-16-4-2-1-3-5-16/h1-9,17H,10-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXZVCDWSXGQPGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)COC3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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